molecular formula C11H10ClF3O2 B14862829 Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate

Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate

Cat. No.: B14862829
M. Wt: 266.64 g/mol
InChI Key: ARHFVMQRGZUCQU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C10H9ClF3O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate typically involves the esterification of 4-chloro-3-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-chloro-3-(trifluoromethyl)phenylacetic acid+ethanolH2SO4Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate+H2O\text{4-chloro-3-(trifluoromethyl)phenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-chloro-3-(trifluoromethyl)phenylacetic acid+ethanolH2​SO4​​Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenylacetates, depending on the nucleophile used.

    Oxidation: The major product is 4-chloro-3-(trifluoromethyl)phenylacetic acid.

    Reduction: The major product is 4-chloro-3-(trifluoromethyl)phenylethanol.

Scientific Research Applications

Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target site.

Comparison with Similar Compounds

Ethyl 4-chloro-3-(trifluoromethyl)phenylacetate can be compared with other phenylacetate derivatives, such as:

    Ethyl 4-chlorophenylacetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    Ethyl 3-(trifluoromethyl)phenylacetate: Lacks the chlorine atom, leading to variations in reactivity and application.

    Ethyl 4-bromo-3-(trifluoromethyl)phenylacetate:

The presence of both chlorine and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various chemical and biological contexts.

Properties

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.64 g/mol

IUPAC Name

ethyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H10ClF3O2/c1-2-17-10(16)6-7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

ARHFVMQRGZUCQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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